molecular formula C14H23N5O3S B117800 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- CAS No. 152537-62-7

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-

Cat. No. B117800
M. Wt: 341.43 g/mol
InChI Key: WVMWXBCLQVGKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-, also known as JNJ-63533054, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins, which are known to play a critical role in the regulation of gene expression.

Mechanism Of Action

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- exerts its effects by binding to the bromodomain of BET proteins, which prevents the interaction of BET proteins with acetylated histones. This, in turn, leads to the inhibition of transcription of genes that are important for cell proliferation, survival, and differentiation. The inhibition of BET proteins has been shown to have anti-tumor effects, making 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- a promising candidate for cancer therapy.

Biochemical And Physiological Effects

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potent anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is its potency and specificity in inhibiting BET proteins. The compound has been shown to have high selectivity for BET proteins, which reduces the risk of off-target effects. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is its solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-. One of the potential applications of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is in combination therapy with other anti-cancer agents, which may enhance its anti-tumor effects. In addition, further studies are needed to investigate the potential applications of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- in the treatment of neurodegenerative diseases and autoimmune disorders. Finally, the development of more potent and selective BET inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- involves a multi-step process that starts with the reaction of 2,3-dimethylpyridine with 1,2,4-triazole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with 1-(hexanesulfonyl) piperazine to give the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 7-methyl-6-hydroxy-1,2,4-triazolo[1,5-b]pyridazine to form the final product, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potential applications in various scientific research areas, including cancer research, neurobiology, and immunology. The compound has been shown to inhibit the activity of BET proteins, which are known to play a critical role in the regulation of gene expression. BET proteins are involved in the transcription of genes that are important for cell proliferation, survival, and differentiation. Inhibition of BET proteins has been shown to have anti-tumor effects, making 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- a promising candidate for cancer therapy. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potential applications in the treatment of neurodegenerative diseases and autoimmune disorders.

properties

CAS RN

152537-62-7

Product Name

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-

Molecular Formula

C14H23N5O3S

Molecular Weight

341.43 g/mol

IUPAC Name

5,5-dimethyl-6-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]hexane-1-sulfonamide

InChI

InChI=1S/C14H23N5O3S/c1-11-8-12-16-10-17-19(12)18-13(11)22-9-14(2,3)6-4-5-7-23(15,20)21/h8,10H,4-7,9H2,1-3H3,(H2,15,20,21)

InChI Key

WVMWXBCLQVGKOW-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCCS(=O)(=O)N

Canonical SMILES

CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCCS(=O)(=O)N

Other CAS RN

152537-62-7

synonyms

1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)py ridazin-6-yl)oxy)-

Origin of Product

United States

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